![molecular formula C20H13IN2O3 B5144898 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide](/img/structure/B5144898.png)
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide, commonly known as BI-2536, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of Polo-like kinase 1 (PLK1), an enzyme that plays a crucial role in regulating cell division. BI-2536 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
Mecanismo De Acción
BI-2536 acts as a competitive inhibitor of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide, binding to the enzyme's ATP-binding site and preventing it from phosphorylating its substrate proteins. This leads to defects in mitotic spindle formation, chromosome alignment, and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BI-2536 has been shown to have potent antiproliferative effects on cancer cells, both in vitro and in vivo. It also exhibits selectivity for N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide, with minimal off-target effects on other kinases. In addition, BI-2536 has been shown to enhance the sensitivity of cancer cells to other chemotherapeutic agents, making it a potentially valuable combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BI-2536 is its high potency and selectivity for N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide, which makes it a valuable tool for studying the role of this enzyme in cell division and cancer. However, its high cost and complex synthesis process can be a limitation for some labs. In addition, the potential for off-target effects and toxicity at high doses should be carefully considered in experimental design.
Direcciones Futuras
There are several potential future directions for research on BI-2536. One area of interest is the development of combination therapies with other chemotherapeutic agents to enhance its efficacy. Another potential direction is the investigation of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide inhibitors as a therapeutic strategy for other diseases, such as Alzheimer's disease and viral infections. Finally, further research is needed to fully understand the mechanism of action of BI-2536 and its potential as a cancer therapy.
Métodos De Síntesis
The synthesis of BI-2536 involves several steps, starting with the reaction of 2-iodobenzoic acid with 4-hydroxy-3-nitrobenzaldehyde to form an intermediate compound. This intermediate is then reacted with 2-amino-5-methylbenzamide to yield BI-2536. The synthesis process is complex and requires careful control of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
BI-2536 has been widely used in scientific research to study the role of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide in cell division and cancer. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide is a key regulator of mitosis, and its overexpression has been linked to various types of cancer. BI-2536 has been shown to inhibit N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide activity, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13IN2O3/c21-15-6-2-1-5-13(15)19(25)22-12-9-10-17(24)14(11-12)20-23-16-7-3-4-8-18(16)26-20/h1-11,24H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJPBAPWNLAULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-2-iodobenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.